molecular formula C35H24N4 B4291228 6-(biphenyl-4-yl)-2,3,7-triphenylimidazo[1,2-b][1,2,4]triazine CAS No. 94103-65-8

6-(biphenyl-4-yl)-2,3,7-triphenylimidazo[1,2-b][1,2,4]triazine

Cat. No.: B4291228
CAS No.: 94103-65-8
M. Wt: 500.6 g/mol
InChI Key: RTRVCKRCKNLRGS-UHFFFAOYSA-N
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Description

6-(Biphenyl-4-yl)-2,3,7-triphenylimidazo[1,2-b][1,2,4]triazine is a fused heterocyclic compound featuring an imidazo[1,2-b][1,2,4]triazine core substituted with phenyl and biphenyl groups. The imidazotriazine scaffold is notable for its diverse biological activities, including anticancer, antimicrobial, and neuroprotective properties . This compound’s synthesis likely involves multi-step alkylation or coupling reactions, as seen in analogous triazine derivatives .

Properties

IUPAC Name

2,3,7-triphenyl-6-(4-phenylphenyl)imidazo[1,2-b][1,2,4]triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H24N4/c1-5-13-25(14-6-1)26-21-23-29(24-22-26)33-34(30-19-11-4-12-20-30)39-35(37-33)36-31(27-15-7-2-8-16-27)32(38-39)28-17-9-3-10-18-28/h1-24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTRVCKRCKNLRGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(N4C(=N3)N=C(C(=N4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501162222
Record name 6-[1,1′-Biphenyl]-4-yl-2,3,7-triphenylimidazo[1,2-b][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501162222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94103-65-8
Record name 6-[1,1′-Biphenyl]-4-yl-2,3,7-triphenylimidazo[1,2-b][1,2,4]triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94103-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-[1,1′-Biphenyl]-4-yl-2,3,7-triphenylimidazo[1,2-b][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501162222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Reactions Analysis

6-(biphenyl-4-yl)-2,3,7-triphenylimidazo[1,2-b][1,2,4]triazine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6-(biphenyl-4-yl)-2,3,7-triphenylimidazo[1,2-b][1,2,4]triazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(biphenyl-4-yl)-2,3,7-triphenylimidazo[1,2-b][1,2,4]triazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its action include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Imidazo[1,2-b][1,2,4]Triazine Derivatives

6-(4-Nitrophenyl)-2,3-Diphenylimidazo[1,2-b][1,2,4]Triazine
  • Structure : Differs by a nitro group at position 6 instead of biphenyl.
  • Properties : The electron-withdrawing nitro group reduces electron density on the triazine ring, altering reactivity and binding to targets like kinases or enzymes.
  • Synthesis : Likely involves nitration of phenyl precursors or direct coupling of nitroaryl halides .
7-Phenylimidazo[1,2-b][1,2,4]Triazine Derivatives
  • Structure : Position 7 substituted with phenyl instead of biphenyl.
  • Bioactivity : Demonstrates selective GABAA receptor modulation, suggesting the biphenyl group in the target compound may enhance CNS penetration or receptor affinity .
  • Synthetic Route : Similar coupling strategies using AlCl3-mediated Friedel-Crafts reactions .

Thiazolo- and Triazolo-Fused Triazines

6-(4-Fluorophenyl)Thiazolo[3,2-b][1,2,4]Triazole (3c)
  • Structure : Thiazolo-triazole core replaces imidazotriazine; 4-fluorophenyl at position 4.
  • Bioactivity : Potent anticonvulsant activity (ED50 = 38.2 mg/kg in MES test) due to fluorine’s electronegativity enhancing dipole interactions .
  • Synthesis : Alkylation of hydroxy-phenyl precursors with fluorinated reagents .
Triazolo[3,4-b][1,3,4]Thiadiazine Derivatives
  • Structure : Triazolo-thiadiazine core with biphenyl substituents (e.g., 6-[1,1'-biphenyl]-4-yl-3-phenyl-7H-triazolo[3,4-b][1,3,4]thiadiazine).
  • Synthesis : Cyclocondensation of hydrazine derivatives with CS2 or benzyl halides .

Pyrido-Fused Triazines

Pyrido[1,2-b][1,2,4]Triazines
  • Structure : Pyridine fused to triazine instead of imidazole.
  • Bioactivity : Broad-spectrum anticancer activity (IC50 values in µM range) due to planar structure enabling DNA intercalation .
  • Synthesis : TFA-catalyzed high-pressure reactions or cyclocondensation with CH-acids .

Non-Fused Triazines with Biphenyl Substituents

4,6-Di([1,1'-Biphenyl]-4-yl)-1,3,5-Triazin-2-amine (124a)
  • Structure: Non-fused triazine with biphenyl groups at positions 4 and 5.
  • Properties : Enhanced thermal stability (melting point >250°C) and fluorescence due to extended conjugation .
  • Synthesis : AlCl3-mediated coupling of dichlorotriazine with biphenyl derivatives .

Comparative Analysis Table

Compound Class Core Structure Key Substituents Bioactivity Synthesis Method Reference
Target Compound Imidazo[1,2-b][1,2,4]triazine 6-biphenyl, 2,3,7-triphenyl Potential GABAA modulation Multi-step alkylation/coupling
6-(4-Nitrophenyl) Derivative Imidazo[1,2-b][1,2,4]triazine 6-nitro, 2,3-diphenyl Antimicrobial Nitration or Ullmann coupling
Thiazolo[3,2-b][1,2,4]Triazole Thiazolo-triazole 4-fluorophenyl Anticonvulsant (ED50 38.2 mg/kg) Alkylation with fluorinated reagents
Pyrido[1,2-b][1,2,4]Triazine Pyrido-triazine Variable aryl groups Anticancer (µM IC50) TFA-catalyzed cyclization
4,6-Di(biphenyl)Triazin-2-amine Non-fused triazine 4,6-biphenyl Fluorescent materials AlCl3-mediated coupling

Key Findings and Implications

  • Structural Impact : The imidazotriazine core offers balanced lipophilicity and hydrogen-bonding capacity, whereas thiazolo or pyrido cores prioritize dipole interactions or planarity for DNA binding.
  • Substituent Effects : Biphenyl groups enhance π-stacking and stability, while nitro or fluorine improve electronic properties for target-specific interactions.
  • Synthetic Accessibility : Imidazotriazines require complex multi-step syntheses compared to one-pot pyrido-triazine formations .

Biological Activity

6-(Biphenyl-4-yl)-2,3,7-triphenylimidazo[1,2-b][1,2,4]triazine is a complex heterocyclic compound belonging to the imidazo[1,2-b][1,2,4]triazine family. Its unique structural features—characterized by multiple phenyl groups and a nitrogen-rich core—suggest significant potential for various biological activities. This article reviews the synthesis, biological evaluations, and potential applications of this compound based on diverse sources.

Chemical Structure and Properties

The compound has a molecular formula of C35H24N4C_{35}H_{24}N_4 and a molecular weight of approximately 500.6 g/mol. The presence of bulky biphenyl and triphenyl groups contributes to its steric hindrance and electronic properties, which can influence its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC35H24N4
Molecular Weight500.6 g/mol
Melting PointNot specified
SolubilityNot specified

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include cyclization processes. Common synthetic routes include:

  • Formation of the Imidazo[1,2-b][1,2,4]triazine Core : Cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of Phenyl Groups : Utilization of reactions such as Suzuki coupling or direct arylation to introduce phenyl substituents.

These methods are critical for achieving high purity and yield in the final product.

Biological Activity

The biological activity of this compound has been explored in various studies:

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For example:

  • Inhibition of Tumor Cell Proliferation : Studies have demonstrated that derivatives of imidazo[1,2-b][1,2,4]triazine can inhibit cell proliferation in various cancer cell lines such as breast (MCF-7), colon (HT-29), and leukemia (K562) cells.
    Cell LineGI50 (µM)
    MCF-712.5
    HT-2910.0
    K5629.0

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes involved in cell proliferation and apoptosis pathways. The electron-rich nature of the phenyl groups enhances nucleophilic attacks on target sites within cellular systems.

Case Studies

Several case studies highlight the efficacy of related compounds:

  • Glycine Transporter Inhibitors : A study on glycine transporter inhibitors derived from similar triazine structures showed promising results in ameliorating learning impairments in animal models .
  • Antimicrobial Properties : Other derivatives have been tested for antimicrobial activity against various pathogens with notable success rates.

Applications

This compound has potential applications in:

  • Medicinal Chemistry : As a lead compound for developing new anticancer agents.
  • Organic Electronics : Due to its favorable photophysical properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(biphenyl-4-yl)-2,3,7-triphenylimidazo[1,2-b][1,2,4]triazine
Reactant of Route 2
Reactant of Route 2
6-(biphenyl-4-yl)-2,3,7-triphenylimidazo[1,2-b][1,2,4]triazine

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